REACTION_CXSMILES
|
[F:1][C:2]1[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][C:3]=1[NH:4][C:5](=[O:10])[C:6]([F:9])([F:8])[F:7].[H][H]>CCOC(C)=O>[NH2:15][C:12]1[CH:13]=[CH:14][C:2]([F:1])=[C:3]([CH:11]=1)[NH:4][C:5](=[O:10])[C:6]([F:7])([F:8])[F:9]
|
Type
|
CUSTOM
|
Details
|
stirred vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A Schlenk-flask (250 mL) was evacuated
|
Type
|
CUSTOM
|
Details
|
flushed with argon two times
|
Type
|
CUSTOM
|
Details
|
the flask was closed with a septum
|
Type
|
CUSTOM
|
Details
|
The mixture was flushed with hydrogen
|
Type
|
CUSTOM
|
Details
|
(Addition was accompanied by the exothermic reaction)
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through Celite®
|
Type
|
WASH
|
Details
|
The filter-cake was washed with EtOAc (2×50 mL)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |